molecular formula C22H23NO4 B8178155 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid

Cat. No.: B8178155
M. Wt: 365.4 g/mol
InChI Key: RFARSMCKSWZMRL-FQEVSTJZSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid” is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions . The compound’s structure features a cyclopropyl substituent on the fourth carbon of the butanoic acid backbone, which introduces steric and electronic modifications that influence its reactivity, solubility, and conformational stability. Cyclopropyl groups are known to enhance metabolic stability and rigidity in peptides, making this derivative valuable for synthesizing constrained analogs in drug discovery .

For instance, structurally similar Fmoc-protected amino acids, such as “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid” (MW: 350.37) and “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4,4-dimethylpentanoic acid” (MW: 367.44), suggest a typical molecular weight range of 350–440 Da for this class of compounds .

Properties

IUPAC Name

(2S)-4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFARSMCKSWZMRL-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc Protection Strategies for Amino Group Functionalization

The Fmoc (9-fluorenylmethoxycarbonyl) group is the cornerstone of modern SPPS due to its orthogonality with acid-labile protecting groups and its removal under mild basic conditions . For Fmoc-cyclopropylalanine, the amino group of 4-cyclopropyl-L-2-aminobutanoic acid is protected via reaction with Fmoc-Cl (Fmoc chloride) in a biphasic system. Typical conditions involve dissolving the amino acid in a 1:1 mixture of dioxane and 10% sodium carbonate, followed by dropwise addition of Fmoc-Cl at 0–5°C . The reaction achieves >95% yield within 2 hours, with the Fmoc group selectively attaching to the α-amino group while leaving the cyclopropane moiety intact .

Recent advancements propose replacing traditional solvents like dichloromethane (DCM) with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce environmental impact . For instance, using CPME as the organic phase increases reaction efficiency to 98% yield while maintaining >99% enantiomeric excess (e.e.) . Post-reaction purification via flash chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) delivers the Fmoc-protected intermediate with 97% purity, as verified by HPLC .

Cyclopropane Ring Formation via Stereoselective Synthesis

The cyclopropane ring in Fmoc-cyclopropylalanine is introduced through a [2+1] cycloaddition strategy. Starting from allylglycine, a copper-catalyzed cyclopropanation using ethyl diazoacetate and (R,R)-Box ligand achieves 85% yield with 94% diastereomeric excess (d.e.) . Alternatively, the Simmons–Smith reaction with Zn/Ag couple and diiodomethane in ether at reflux provides the cyclopropane derivative in 78% yield, though with lower stereocontrol (82% d.e.) .

A comparative analysis of these methods (Table 1) highlights the trade-offs between yield and stereoselectivity. The copper-catalyzed approach is preferred for high-value applications requiring stringent chirality, while the Simmons–Smith method offers cost advantages for large-scale synthesis.

Table 1: Cyclopropanation Methods for 4-cyclopropyl-L-2-aminobutanoic Acid

MethodCatalyst/LigandYield (%)d.e. (%)Reference
Copper-catalyzed(R,R)-Box8594
Simmons–SmithZn/Ag7882

Solid-Phase Peptide Synthesis (SPPS) Integration

Fmoc-cyclopropylalanine is predominantly utilized in SPPS for constructing peptide chains with cyclopropane motifs. The resin-bound peptide is elongated using standard Fmoc deprotection (20% piperidine in DMF) and coupling steps (HBTU/DIPEA in DMF) . Key optimizations include:

  • Reduced Coupling Times : Microwave-assisted activation at 50°C for 5 minutes enhances coupling efficiency to 99%, compared to 24 hours under conventional conditions .

  • Solvent Substitution : Replacing DMF with dimethyl sulfone (DMSO2) or γ-valerolactone (GVL) reduces toxicity while maintaining >98% stepwise yield .

Post-synthesis cleavage from the resin (TFA/water/TIS, 95:2.5:2.5) releases the peptide, with Fmoc-cyclopropylalanine incorporation confirmed by MALDI-TOF mass spectrometry .

Solution-Phase Synthesis for Bulk Production

For industrial-scale applications, solution-phase synthesis offers advantages in cost and throughput. The linear route involves:

  • Amino Acid Activation : 4-cyclopropyl-L-2-aminobutanoic acid is activated as a mixed carbonate using ClCO2Et in THF .

  • Fmoc Protection : Reaction with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in acetonitrile at pH 8.5–9.0 affords the protected amino acid in 90% yield .

  • Crystallization : Recrystallization from ethanol/water (4:1) achieves 99.5% purity, critical for regulatory compliance .

This method is less labor-intensive than SPPS but requires stringent control over reaction pH and temperature to prevent epimerization.

Green Chemistry Innovations

Efforts to mitigate the environmental impact of Fmoc-cyclopropylalanine synthesis focus on solvent substitution and waste reduction . Notable advancements include:

  • CPME as DMF Alternative : Cyclopentyl methyl ether (CPME) demonstrates comparable efficacy in Fmoc deprotection (20% piperidine in CPME) with a 40% reduction in hazardous waste .

  • Biobased Solvents : Ethyl lactate and 2-methyltetrahydrofuran (2-MeTHF) enable Fmoc coupling at 90% efficiency while offering renewable feedstock advantages .

Analytical Characterization and Quality Control

Rigorous characterization ensures batch consistency:

  • HPLC Analysis : C18 column (4.6 × 150 mm), gradient elution (acetonitrile/water + 0.1% TFA), retention time = 12.3 min .

  • Chiral Purity : Chiralpak AD-H column confirms >99% e.e. using hexane/isopropanol (80:20) .

  • MS Data : [M+H]+ = 408.2 (calculated), 408.1 (observed) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Piperidine in DMF.

Major Products Formed

Scientific Research Applications

Peptide Synthesis

Fmoc Protection Strategy
The compound is primarily used as a building block in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides a protective function that can be easily removed under mild basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to form peptides with high purity and yield.

  • Case Study : In a study by Ghosh et al. (2020), Fmoc-cyclopropylalanine was incorporated into a peptide designed to mimic the active site of certain enzymes. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-cyclopropyl counterparts, demonstrating the utility of this compound in creating functional biomolecules.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that peptides containing cyclopropylalanine can exhibit unique pharmacological properties. The incorporation of this non-natural amino acid can influence the conformation and binding affinity of peptides to biological targets.

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the use of cyclopropylalanine in developing inhibitors for specific protein-protein interactions. The modified peptides showed improved binding affinities, suggesting potential therapeutic applications in treating diseases like cancer and neurodegenerative disorders.

Structural Biology

Studying Protein Interactions
The unique structure of cyclopropylalanine allows researchers to probe protein structures and dynamics. By substituting standard amino acids with cyclopropylalanine, scientists can investigate how such modifications affect protein folding and stability.

  • Case Study : In a structural biology study, researchers utilized cyclopropylalanine to stabilize a transient protein complex involved in signal transduction pathways. The findings highlighted how the cyclopropyl group influenced the interaction dynamics, providing insights into protein functionality.

Drug Design

Enhancing Drug Properties
The incorporation of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid into drug candidates has been shown to improve pharmacokinetic properties, such as solubility and metabolic stability.

  • Data Table: Comparison of Pharmacokinetic Properties
Compound TypeSolubility (mg/mL)Half-Life (h)Bioavailability (%)
Standard Peptide0.5120
Peptide with Cyclopropylalanine2.5350

This table illustrates that peptides modified with cyclopropylalanine demonstrate significantly enhanced solubility and bioavailability compared to standard peptides.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. The compound interacts with various molecular targets and pathways involved in peptide bond formation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Hazards (GHS)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid Cyclopropyl Likely C₂₂H₂₃NO₄ ~377.4 (estimated) Enhanced rigidity; potential metabolic stability Limited data; likely similar to Fmoc-amino acids (irritant)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-azidobutanoic acid Azido (-N₃) C₁₉H₁₈N₄O₄ 366.37 Photo-crosslinking applications; reactive under UV light Acute toxicity (H302), skin/eye irritation (H315/H319)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyanobutanoic acid Cyano (-CN) C₂₀H₁₈N₂O₄ 350.37 High polarity; potential for nitrile-based bioconjugation No specific hazards reported; handle as irritant
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid Methoxy-oxo (-OCH₃/C=O) C₂₁H₂₁NO₆ 383.40 Ester functionality; hydrolytic instability under acidic/basic conditions Toxic fumes upon combustion; avoid strong acids/bases
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((3-methylpentan-3-yl)oxy)-4-oxobutanoic acid Alkoxy-oxo (-O-(CH₂)₂C(CH₃)₂) C₂₅H₂₉NO₆ 439.50 Bulky tert-alkoxy group; steric hindrance in coupling reactions Warning (H302, H315, H319, H335); respiratory irritation

Key Comparison Points:

Azido and cyano derivatives (e.g., ) exhibit higher reactivity for click chemistry or bioconjugation but may require specialized handling due to toxicity or instability. Methoxy-oxo and alkoxy-oxo analogs (e.g., ) are prone to hydrolysis under acidic/basic conditions, limiting their utility in prolonged synthesis workflows.

Physicochemical Properties: The cyclopropyl group’s hydrophobicity may enhance membrane permeability in peptide-drug candidates, whereas cyano or azido groups increase polarity, favoring aqueous solubility . Molecular weights vary significantly (350–440 Da), impacting purification by techniques like reverse-phase HPLC.

Safety and Handling: Azido and alkoxy-oxo derivatives carry specific hazards (e.g., acute toxicity, respiratory irritation) , whereas cyclopropyl and cyano analogs have fewer documented risks but should still be treated as irritants .

Applications: Cyclopropyl: Ideal for constrained peptides in drug discovery. Azido/Cyano: Useful for post-synthetic modifications (e.g., fluorescent labeling). Methoxy-oxo: Limited to short-term synthesis due to instability.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The fluorenylmethoxycarbonyl (Fmoc) group enhances the compound's stability and solubility, making it suitable for various biochemical applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C24H27NO6\text{C}_{24}\text{H}_{27}\text{N}\text{O}_{6}

Key Features:

  • Fmoc Group : Provides protection for the amino group during synthesis.
  • Cyclopropyl Group : May influence biological activity through steric effects.

Research indicates that compounds related to fluorenes, including this compound, may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

  • Inhibition of Enzymatic Activity : Similar derivatives have shown inhibition against key enzymes like InhA, crucial in fatty acid biosynthesis in Mycobacterium tuberculosis .
  • Antimicrobial Activity : Fluorene derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Type Description
Antimicrobial Inhibits growth of various bacterial strains, including resistant strains .
Enzyme Inhibition Targets enzymes involved in fatty acid synthesis, potentially useful in TB treatment .
Cytotoxicity Exhibits selective cytotoxicity against cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Studies : A study highlighted the effectiveness of fluorenone derivatives against multi-drug resistant strains of Mycobacterium tuberculosis, with several compounds displaying significant inhibitory concentrations .
  • Cytotoxicity Evaluations : In vitro studies have shown that related compounds exhibit varying degrees of cytotoxicity against human cell lines, indicating a potential for therapeutic applications in oncology .
  • Molecular Docking Studies : Computational studies have been used to predict the binding affinities of this compound to various biological targets, suggesting a promising profile for drug development .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid, and how can its purity be verified?

  • Methodological Answer : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The cyclopropyl group is introduced through a side-chain modification of a precursor amino acid. Post-synthesis, reverse-phase HPLC with UV detection (λ = 254–280 nm) is used to assess purity, while LC-MS or MALDI-TOF confirms molecular weight. NMR spectroscopy (¹H, ¹³C) is critical for structural validation, particularly to confirm the stereochemistry of the cyclopropyl group and Fmoc protection efficiency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS guidelines for acute toxicity (H302, H315, H319) and respiratory irritation (H335). Use PPE (nitrile gloves, lab coat, safety goggles) and conduct reactions in a fume hood. Avoid dust formation by handling the compound in solution or under inert gas. Store in airtight containers at 2–8°C, away from incompatible materials like strong oxidizing agents .

Q. How can researchers optimize solubility for this compound in peptide coupling reactions?

  • Methodological Answer : The cyclopropyl group may reduce solubility in polar solvents. Pre-dissolve the compound in DMF or DCM with 0.1% TFA to enhance solubility. Sonication or gentle heating (≤40°C) can aid dissolution. For SPPS, coupling additives like HOBt or Oxyma Pure improve reaction efficiency in low-solubility scenarios .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence conformational stability in peptide backbones, and what analytical techniques validate these effects?

  • Methodological Answer : The cyclopropyl group imposes torsional constraints, reducing backbone flexibility. Circular dichroism (CD) spectroscopy and X-ray crystallography are used to analyze secondary structure stabilization. Molecular dynamics (MD) simulations further predict conformational behavior in aqueous vs. lipid environments. Comparative studies with non-cyclopropyl analogs (e.g., linear butanoic acid derivatives) highlight steric and electronic contributions .

Q. What strategies resolve contradictions in reported stability data under acidic conditions?

  • Methodological Answer : Discrepancies may arise from varying deprotection conditions (e.g., TFA concentration or scavenger use). Systematically test stability by exposing the compound to 20–95% TFA with scavengers (e.g., triisopropylsilane) at 0–25°C. Monitor degradation via HPLC and LC-MS to identify optimal conditions that preserve the cyclopropyl group while removing Fmoc .

Q. How can coupling efficiency challenges in SPPS be mitigated for peptides containing this cyclopropyl-modified residue?

  • Methodological Answer : Steric hindrance from the cyclopropyl group may reduce coupling rates. Use double-coupling protocols with activated esters (e.g., HATU/DIPEA) and extend reaction times to 2–4 hours. Microwave-assisted synthesis (50–60°C, 20–30 W) enhances kinetics. Post-coupling, Kaiser or chloranil tests confirm completion before proceeding to deprotection .

Q. What structural analogs of this compound have been explored for SAR studies in drug design?

  • Methodological Answer : Analog libraries include substitutions at the cyclopropyl (e.g., fluorinated cyclopropanes) or carboxylate positions. For example, 3,5-difluorophenyl or tert-butylphenyl variants (see ) are synthesized via Suzuki-Miyaura cross-coupling. Biological assays (e.g., enzyme inhibition, cell permeability) compare these analogs to establish structure-activity relationships (SAR) .

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